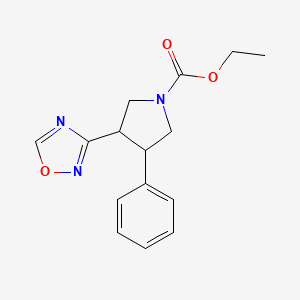![molecular formula C14H18N6O B6427068 N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2034369-76-9](/img/structure/B6427068.png)
N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H18N6O and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.15420922 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. As a result, the proliferation of cancer cells is halted .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal function of the cyclin-CDK complex, which is essential for cell cycle progression . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
These properties are crucial for the compound’s effectiveness as they determine how well the compound is absorbed into the body, how it is distributed within the tissues, how it is metabolized, and how it is excreted .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the death of cancer cells, or at least a halt in their proliferation .
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c21-14(10-3-4-10)15-9-13-17-16-11-5-6-12(18-20(11)13)19-7-1-2-8-19/h5-6,10H,1-4,7-9H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYZTCZXWIBVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide](/img/structure/B6426986.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide](/img/structure/B6426992.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6426997.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6427005.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6427006.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide](/img/structure/B6427028.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
